4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
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Overview
Description
The compound 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic molecule that features a unique combination of fluorinated benzyl, methoxyphenyl, and hexahydrobenzothieno pyridinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
- Formation of the benzothieno pyridinone core : This can be achieved through a copper-catalyzed annulation reaction involving ketoxime acetates and acetoacetanilide .
- Introduction of the fluorobenzyl group : This step involves the reaction of the benzothieno pyridinone core with 2-fluorobenzyl bromide under basic conditions to form the fluorobenzyl ether linkage .
- Methoxylation : The final step involves the introduction of the methoxy group through a nucleophilic substitution reaction using methanol and a suitable base .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques would be essential to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids .
- Reduction : Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols .
- Substitution : Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring .
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Methanol and sodium hydroxide for methoxylation.
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of alcohols.
- Substitution : Introduction of methoxy or other functional groups.
Scientific Research Applications
4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:
- Medicinal Chemistry : The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific protein receptors and enzymes.
- Materials Science : It is used in the development of high-mobility organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs) .
- Biological Research : The compound’s interactions with biological systems are explored to understand its effects on cellular processes and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets, such as protein receptors and enzymes. The fluorobenzyl and methoxyphenyl groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can be compared with other similar compounds, such as:
- 4-[(2-fluorobenzyl)oxy]benzoic acid : This compound shares the fluorobenzyl ether linkage but lacks the complex benzothieno pyridinone structure .
- 2-[(3-fluorobenzyl)oxy]benzaldehyde : Similar in having a fluorobenzyl ether linkage but differs in the presence of an aldehyde group instead of the benzothieno pyridinone core .
The uniqueness of 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24FNO3S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C25H24FNO3S/c1-29-21-12-15(10-11-20(21)30-14-16-6-2-4-8-19(16)26)18-13-23(28)27-25-24(18)17-7-3-5-9-22(17)31-25/h2,4,6,8,10-12,18H,3,5,7,9,13-14H2,1H3,(H,27,28) |
InChI Key |
WIKHPQUSZRKHJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=C(S3)CCCC4)OCC5=CC=CC=C5F |
Origin of Product |
United States |
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